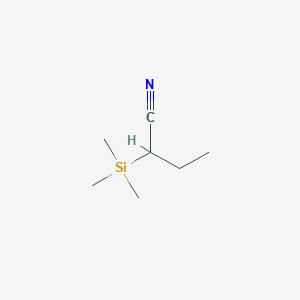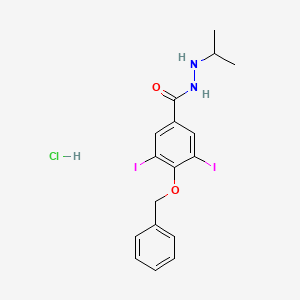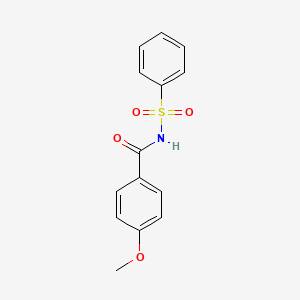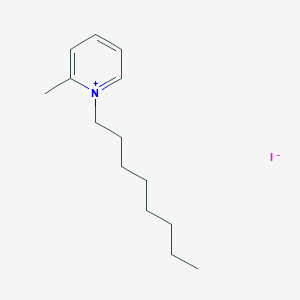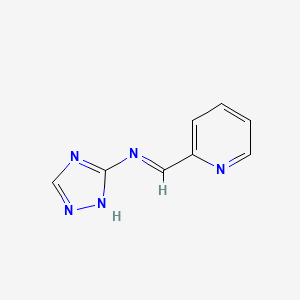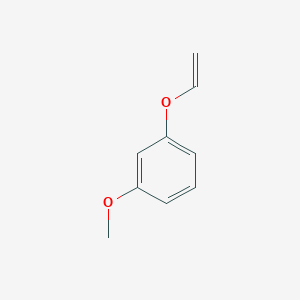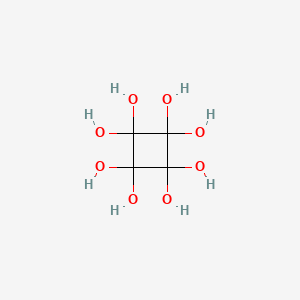
Cyclobutaneoctol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutaneoctol, also known as octahydroxycyclobutane, is a chemical compound with the molecular formula C₄H₈O₈. It is characterized by a cyclobutane ring structure with eight hydroxyl groups attached, making it a highly hydroxylated compound. This unique structure imparts distinct chemical properties and reactivity to this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclobutaneoctol can be synthesized through various methods, including the hydroxylation of cyclobutane derivatives. One common approach involves the use of strong oxidizing agents such as osmium tetroxide (OsO₄) in the presence of hydrogen peroxide (H₂O₂) to achieve the hydroxylation of cyclobutane . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-25°C to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, this compound can be produced through a continuous flow process, where cyclobutane is subjected to hydroxylation using a catalytic system. This method ensures high yield and purity of the product, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Cyclobutaneoctol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products Formed:
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutane derivatives with fewer hydroxyl groups.
Substitution: Cyclobutane derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
Cyclobutaneoctol has a wide range of applications in scientific research, including:
Mecanismo De Acción
Cyclobutaneoctol can be compared with other hydroxylated cyclobutane derivatives, such as cyclobutanediol and cyclobutanetriol. While these compounds share a similar cyclobutane ring structure, the number and position of hydroxyl groups differ, leading to variations in their chemical properties and reactivity . This compound’s unique feature is the presence of eight hydroxyl groups, which imparts higher reactivity and potential for forming multiple hydrogen bonds .
Comparación Con Compuestos Similares
- Cyclobutanediol
- Cyclobutanetriol
- Cyclobutanone
- Cyclobutanol
Cyclobutaneoctol stands out due to its high degree of hydroxylation, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
20389-20-2 |
|---|---|
Fórmula molecular |
C4H8O8 |
Peso molecular |
184.10 g/mol |
Nombre IUPAC |
cyclobutane-1,1,2,2,3,3,4,4-octol |
InChI |
InChI=1S/C4H8O8/c5-1(6)2(7,8)4(11,12)3(1,9)10/h5-12H |
Clave InChI |
ADRTUUJLFGQSBE-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C(C1(O)O)(O)O)(O)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B14711367.png)
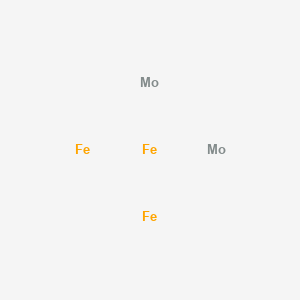
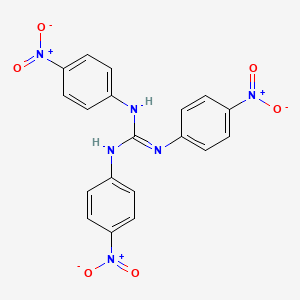
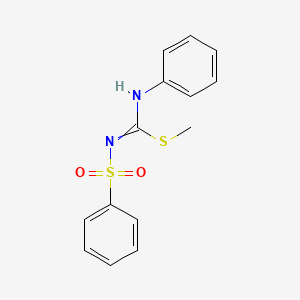
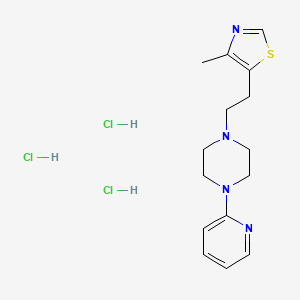
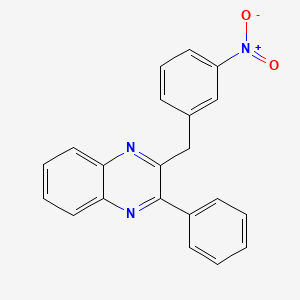

![1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene)](/img/structure/B14711413.png)
